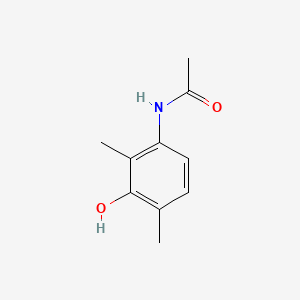
3-Acetylamino-2,6-dimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetylamino-2,6-dimethylphenol, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 3-acetylamino-2,6-dimethylphenol. For instance, derivatives have shown significant growth inhibition in various cancer cell lines. A notable study demonstrated that similar compounds exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer types, including ovarian and brain cancers .
Mechanism of Action
The mechanism through which these compounds exert their effects typically involves the modulation of signaling pathways related to cell proliferation and apoptosis. For example, compounds with structural similarities have been observed to induce apoptosis in leukemia cells by activating caspases and down-regulating survival proteins such as Bcl-2 .
Agricultural Science
Pesticide Development
this compound has been investigated for its potential as a pesticide. Its structural characteristics allow it to interact with biological systems in pests, making it a candidate for developing new pest control agents. Research indicates that derivatives can inhibit chitin synthesis in target organisms such as Chilo suppressalis, a common agricultural pest .
Toxicity Studies
Quantitative structure–activity relationship (QSAR) models have been developed to evaluate the toxicity of phenolic compounds, including those similar to this compound. These studies help predict ecological impacts and guide the design of safer agrochemicals .
Material Science
Light Stabilizers
Compounds like this compound are being explored as light stabilizers in polymers. Their ability to absorb UV light and prevent degradation makes them valuable in enhancing the longevity of materials exposed to sunlight. The use of hindered phenols as stabilizers is well documented in various applications ranging from plastics to coatings .
Case Study 1: Anticancer Efficacy
A study focused on the anticancer efficacy of a structurally similar compound showed that it significantly inhibited the growth of ovarian cancer cells (OVCAR-8) with a PGI of approximately 85%. The study concluded that this compound could serve as a lead for developing new anticancer therapies .
Case Study 2: Pesticidal Activity
In another investigation, the effectiveness of a derivative of this compound was tested against Chilo suppressalis. The results demonstrated a notable reduction in pest populations when treated with formulations containing this compound, indicating its potential utility in agricultural pest management .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Anticancer activity with PGIs up to 86.61%; mechanisms involving apoptosis induction |
| Agricultural Science | Potential pesticide; inhibits chitin synthesis; QSAR models for toxicity predictions |
| Material Science | Used as light stabilizers in polymers; enhances UV resistance |
Eigenschaften
CAS-Nummer |
28739-71-1 |
|---|---|
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
N-(3-hydroxy-2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C10H13NO2/c1-6-4-5-9(11-8(3)12)7(2)10(6)13/h4-5,13H,1-3H3,(H,11,12) |
InChI-Schlüssel |
ODVQLBCSJIDHJL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)NC(=O)C)C)O |
Kanonische SMILES |
CC1=C(C(=C(C=C1)NC(=O)C)C)O |
Key on ui other cas no. |
28739-71-1 |
Synonyme |
2,6-DAAP 2,6-dimethyl-3-(acetylamino)phenol 3-acetylamino-2,6-dimethylphenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















